(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one
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Overview
Description
(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one is a complex organic compound characterized by the presence of benzofuran rings and a bromine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. One common method includes the bromination of benzofuran derivatives followed by condensation reactions to introduce the methylidene and hydroxy groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process might include steps such as:
- Bromination of benzofuran precursors.
- Condensation reactions under controlled conditions.
- Purification processes like recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its reactivity and properties.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or alkanes.
Scientific Research Applications
(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials with specific properties, such as electronic or optical materials.
Mechanism of Action
The mechanism of action of (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(5-chloro-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one
- (2Z)-2-[(5-fluoro-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one
- (2Z)-2-[(5-iodo-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one
Uniqueness
The uniqueness of (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one lies in its bromine substituent, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, or iodo analogs
Properties
IUPAC Name |
(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9BrO4/c18-10-1-4-14-9(5-10)6-12(21-14)8-16-17(20)13-3-2-11(19)7-15(13)22-16/h1-8,19H/b16-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSWIQLXCRMGKO-PXNMLYILSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=CC3=CC4=C(O3)C=CC(=C4)Br)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O)O/C(=C\C3=CC4=C(O3)C=CC(=C4)Br)/C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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